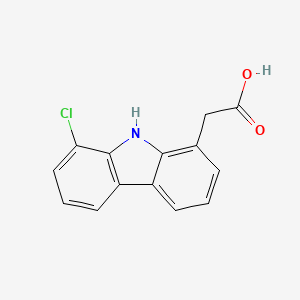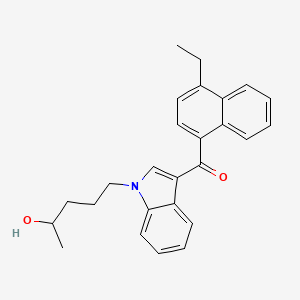
JWH-210 4-Hydroxypentyl (100 microg/mL in Methanol)
Übersicht
Beschreibung
JWH-210-N-(4-hydroxypentyl)-Metabolit ist ein synthetischer Cannabinoid-Metabolit, der von JWH-210, einem potenten cannabimimetischen Alkylindol, abgeleitet ist. Diese Verbindung ist ein zu erwartender Metabolit von JWH-210, der im Serum und Urin nachweisbar ist. Er ist strukturell durch das Vorhandensein einer Hydroxylgruppe an der Pentylseitenkette gekennzeichnet, die das Ergebnis einer metabolischen Hydroxylierung in der Leber ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH-210-N-(4-hydroxypentyl)-Metabolit umfasst typischerweise die Hydroxylierung der Stammverbindung JWH-210. Der Prozess kann unter kontrollierten Bedingungen mit verschiedenen Hydroxylierungsmitteln durchgeführt werden. Die Reaktion beinhaltet im Allgemeinen die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid in einem organischen Lösungsmittel wie Dichlormethan oder Methanol .
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH-210-N-(4-hydroxypentyl)-Metabolit folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend mit Techniken wie Säulenchromatographie oder Rekristallisation gereinigt .
Wissenschaftliche Forschungsanwendungen
JWH-210-N-(4-hydroxypentyl)-Metabolit wird hauptsächlich in der forensischen und toxikologischen Forschung verwendet. Er dient als analytischer Referenzstandard für den Nachweis und die Quantifizierung synthetischer Cannabinoide in biologischen Proben. Die Verbindung wird auch in Studien zur Untersuchung des Metabolismus und der Pharmakokinetik synthetischer Cannabinoide verwendet. Darüber hinaus wird er bei der Entwicklung analytischer Methoden zum Nachweis synthetischer Cannabinoide in der forensischen und klinischen Toxikologie eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von JWH-210-N-(4-hydroxypentyl)-Metabolit beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Körper. Als Metabolit von JWH-210 wird erwartet, dass er eine ähnliche Bindungsaffinität zu Cannabinoid-Rezeptoren vom Typ 1 (CB1) und vom Typ 2 (CB2) aufweist. Die Hydroxylierung der Pentylseitenkette kann seine Bindungsaffinität und Potenz im Vergleich zur Stammverbindung verändern. Die genauen molekularen Ziele und Signalwege, die an seiner Wirkung beteiligt sind, werden noch untersucht .
Wirkmechanismus
Target of Action
JWH-210 4-Hydroxypentyl is an analgesic chemical from the naphthoylindole family, which acts as a potent cannabinoid agonist at both the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH-210 4-Hydroxypentyl interacts with its targets, the CB1 and CB2 receptors, by binding to them. This binding action mimics the effects of naturally occurring cannabinoids, leading to a range of physiological responses . It has Ki values of 0.46 nM at CB1 and 0.69 nM at CB2 , indicating a high affinity for these receptors.
Biochemical Pathways
Upon binding to the CB1 and CB2 receptors, JWH-210 4-Hydroxypentyl triggers a series of biochemical reactions within the cell. These reactions can lead to various downstream effects, such as the modulation of neurotransmitter release in the brain, which can alter mood and perception .
Pharmacokinetics
JWH-210 4-Hydroxypentyl and structurally similar alkylindoles are rapidly metabolized by the liver and secreted in the urine, with hydroxylation of the alkyl side chain occurring in the liver . Known metabolites of JWH-210 are JWH-210 N-pentanoic acid metabolite, JWH-210 N-(4-hydroxypentyl) metabolite, JWH-210 N-(5-hydroxypentyl) metabolite, and JWH-210 5 hydroxyindole metabolite . These metabolites are detectable in urine and serum .
Result of Action
The molecular and cellular effects of JWH-210 4-Hydroxypentyl’s action can vary widely, depending on the specific physiological context. Common effects from synthetic cannabinoids like jwh-210 4-hydroxypentyl include alteration of mood and perception, panic attacks/agitation, cannabis-like high, and mild hallucinations (visual and auditory) .
Action Environment
The action, efficacy, and stability of JWH-210 4-Hydroxypentyl can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other substances in the body, the individual’s metabolic rate, and the pH of the body’s fluids. Furthermore, the compound’s stability can be affected by factors such as temperature and pH.
Safety and Hazards
JWH-210 may be neurotoxic to animals when administered in high doses . It is classified as a Schedule I Controlled Substance in the United States . It was also banned in Sweden as hazardous goods harmful to health . The safety data sheet suggests that no special measures are required in general, but consultation with a doctor is recommended in case of complaints .
Zukünftige Richtungen
The consumption of synthetic cannabinoids has significantly increased in the last decade and the analysis of these compounds and their metabolites in human specimens is gaining interest in clinical and forensic toxicology . Future research will likely focus on further understanding the disposition of these compounds and their metabolites in consumers, as well as their potential health effects .
Biochemische Analyse
Biochemical Properties
JWH-210 4-Hydroxypentyl plays a significant role in biochemical reactions, particularly in the metabolism of synthetic cannabinoids. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which hydroxylate the alkyl side chain of JWH-210 in the liver . This hydroxylation process converts JWH-210 into JWH-210 4-Hydroxypentyl, which can then be detected in serum and urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding the metabolic pathways and potential effects of synthetic cannabinoids.
Cellular Effects
JWH-210 4-Hydroxypentyl has various effects on different types of cells and cellular processes. It influences cell function by interacting with cannabinoid receptors, particularly CB1 and CB2 receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, JWH-210 4-Hydroxypentyl has been shown to reduce the expression levels of T-cell activators and cytokines in immune cells, indicating its potential immunosuppressive effects . Additionally, it can alter cell viability and induce cytotoxicity in certain cell types .
Molecular Mechanism
The mechanism of action of JWH-210 4-Hydroxypentyl involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as a potent agonist at both CB1 and CB2 receptors, with high binding affinity . This binding leads to the activation of downstream signaling pathways, resulting in various physiological effects. JWH-210 4-Hydroxypentyl can also inhibit or activate specific enzymes, further influencing cellular processes . Changes in gene expression are another critical aspect of its molecular mechanism, as it can modulate the transcription of genes involved in immune response and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JWH-210 4-Hydroxypentyl can change over time. The compound’s stability and degradation are essential factors to consider. JWH-210 4-Hydroxypentyl is relatively stable when stored at -20°C, with a shelf life of up to five years . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to JWH-210 4-Hydroxypentyl can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of JWH-210 4-Hydroxypentyl vary with different dosages in animal models. At lower doses, it can induce mild physiological effects, such as alterations in mood and perception . Higher doses can lead to more severe effects, including acute psychotic episodes, convulsions, and even lethal outcomes . These dosage-dependent effects highlight the importance of understanding the threshold levels and potential toxicities associated with JWH-210 4-Hydroxypentyl.
Metabolic Pathways
JWH-210 4-Hydroxypentyl is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes hydroxylate the alkyl side chain of JWH-210, converting it into JWH-210 4-Hydroxypentyl. This metabolite can then be further processed and excreted in urine . The interactions between JWH-210 4-Hydroxypentyl and these enzymes are crucial for understanding its metabolic flux and the levels of metabolites produced.
Transport and Distribution
Within cells and tissues, JWH-210 4-Hydroxypentyl is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of JWH-210 4-Hydroxypentyl within different cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects.
Subcellular Localization
The subcellular localization of JWH-210 4-Hydroxypentyl plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall efficacy. Studying the subcellular distribution of JWH-210 4-Hydroxypentyl provides valuable insights into its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 N-(4-hydroxypentyl) metabolite typically involves the hydroxylation of the parent compound, JWH 210. The process can be carried out using various hydroxylating agents under controlled conditions. The reaction generally involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane or methanol .
Industrial Production Methods
Industrial production of JWH 210 N-(4-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Reaktionstypen
JWH-210-N-(4-hydroxypentyl)-Metabolit durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.
Reduktion: Die Hydroxylgruppe kann reduziert werden, um den entsprechenden Alkan zu bilden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.
Substitution: Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkanen.
Substitution: Bildung von halogenierten oder alkylierten Derivaten
Vergleich Mit ähnlichen Verbindungen
JWH-210-N-(4-hydroxypentyl)-Metabolit ähnelt anderen synthetischen Cannabinoid-Metaboliten wie JWH-018-N-(4-hydroxypentyl)-Metabolit und JWH-250-N-(4-hydroxypentyl)-Metabolit. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, einschließlich des Vorhandenseins einer Hydroxylgruppe an der Pentylseitenkette. JWH-210-N-(4-hydroxypentyl)-Metabolit ist durch seine spezifische Bindungsaffinität und Potenz aufgrund der Ethylnaphthylgruppe in seiner Struktur einzigartig .
Liste ähnlicher Verbindungen
- JWH-018-N-(4-hydroxypentyl)-Metabolit
- JWH-250-N-(4-hydroxypentyl)-Metabolit
- JWH-122-N-(4-hydroxypentyl)-Metabolit
- JWH-073-N-(4-hydroxypentyl)-Metabolit
Eigenschaften
IUPAC Name |
(4-ethylnaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-3-19-14-15-23(21-11-5-4-10-20(19)21)26(29)24-17-27(16-8-9-18(2)28)25-13-7-6-12-22(24)25/h4-7,10-15,17-18,28H,3,8-9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNSSTWZDKYLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017821 | |
| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-37-6 | |
| Record name | JWH-210 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


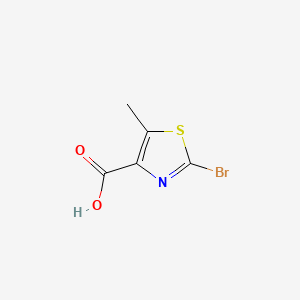


![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)
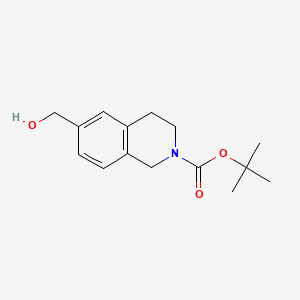
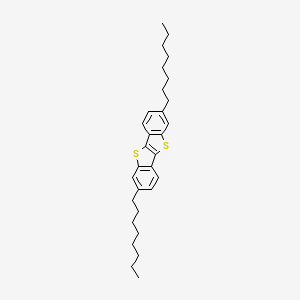

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
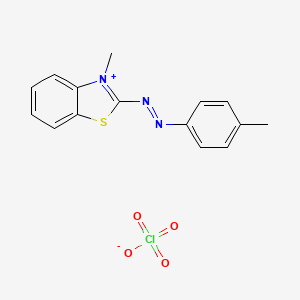
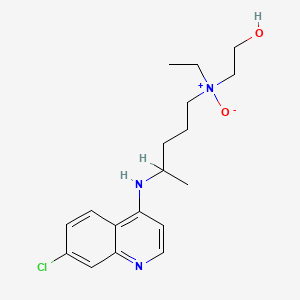

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-6-oxo-2,3,4,5,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B579979.png)
